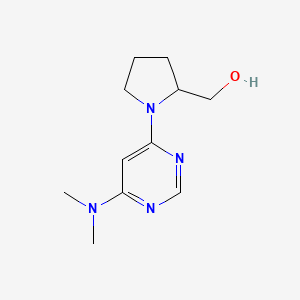

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

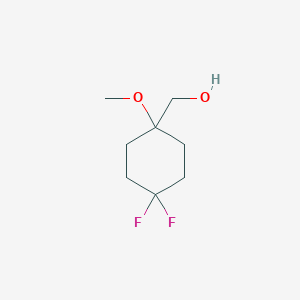

“(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidinyl group, which is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is not available in the retrieved information.Molecular Structure Analysis

The molecular structure of “(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol” is characterized by a pyrrolidine ring and a pyrimidinyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidinyl group, being a hinge binder, can form hydrogen interactions .Applications De Recherche Scientifique

Anticancer Research

Pyrimidine derivatives are extensively studied for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Some pyrimidine-based drugs, such as imatinib, dasatinib, and nilotinib, are well-established treatments for leukemia . The structural diversity of pyrimidine allows for the development of compounds with specific activities against various types of cancer cells.

Antimicrobial and Antifungal Applications

The broad spectrum of biological activities of pyrimidine derivatives includes antimicrobial and antifungal effects . These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections. Their mechanism of action often involves disrupting the synthesis of nucleic acids or essential proteins in the pathogens.

Neuroprotective Agents

In the field of neurology, pyrimidine derivatives are being explored as neuroprotective agents . They have shown potential in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting enzymes such as JNK3, which is involved in the formation of amyloid β plaques and neurofibrillary tangles . This inhibition can potentially slow down the progression of the disease.

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives can also serve as anti-inflammatory and analgesic agents . They may work by modulating the inflammatory response and reducing the production of pro-inflammatory cytokines, providing relief from pain and inflammation in conditions like arthritis.

Antidiabetic Activity

Another significant application of pyrimidine derivatives is in the treatment of diabetes . They can act as DPP-IV inhibitors, which play a role in glucose metabolism . By inhibiting this enzyme, pyrimidine derivatives can help in regulating blood sugar levels in diabetic patients.

Propriétés

IUPAC Name |

[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(15)7-16/h6,8-9,16H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGBTEIPAWLQAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)

![Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2964468.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)

![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)

![N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2964484.png)

![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)